2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol
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Overview
Description
2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol is an organic compound with a complex structure that includes a chromen ring, an epoxide group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a chromen derivative and introduce the epoxide group through an epoxidation reaction. The reaction conditions often involve the use of peracids or other oxidizing agents to achieve the desired epoxide formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols .
Scientific Research Applications
2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol exerts its effects involves interactions with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-5-(oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxol-6-ol: Another compound with an epoxide group and a similar structural motif.
1H- and 2H-indazoles: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
2,2-Dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol is unique due to its combination of a chromen ring, an epoxide group, and a hydroxyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-5-(oxiran-2-ylmethoxy)-3,4-dihydrochromen-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2)6-10(15)13-11(17-8-9-7-16-9)4-3-5-12(13)18-14/h3-5,9-10,15H,6-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSCXDGLAMHHOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC=C2OCC3CO3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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